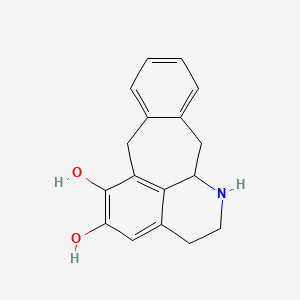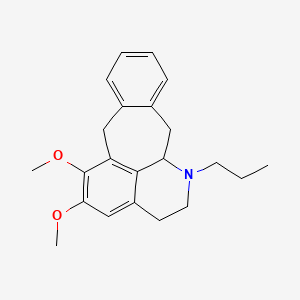![molecular formula C11H14BrN3 B10793734 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide](/img/structure/B10793734.png)
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrobromide salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the pyrrolopyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the pyrrolopyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular signaling pathways.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[3,4-b]pyridine derivatives: Another class of pyrrolopyridines with distinct substitution patterns and biological properties.
Uniqueness
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
分子式 |
C11H14BrN3 |
|---|---|
分子量 |
268.15 g/mol |
IUPAC名 |
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide |
InChI |
InChI=1S/C11H13N3.BrH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);1H |
InChIキー |
HCADCMCSEMCZLM-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=CC3=C(N2)N=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide](/img/structure/B10793655.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-4-methylbenzamide](/img/structure/B10793661.png)
![(14R)-13,14-dimethyl-13-azapentacyclo[12.3.1.05,17.07,16.010,15]octadeca-1,3,5(17),7(16),8,10(15)-hexaene](/img/structure/B10793678.png)


![acetic acid (R)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester](/img/structure/B10793704.png)
![1,6-Dimethyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ol](/img/structure/B10793705.png)
![N-(6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-yl)-acetamide](/img/structure/B10793712.png)

![6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ylamine](/img/structure/B10793723.png)
![(1R)-2-methyl-9-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one](/img/structure/B10793727.png)
![docosanoic acid (R)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester](/img/structure/B10793741.png)
![(R)-10-Methyl-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793745.png)

